Ethyl 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate
Overview
Description
Ethyl 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate is a complex organic compound that features an imidazole ring, a benzyl group, and a methoxyethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes and amines.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative.
Addition of the Methoxyethylsulfonyl Group: This step involves the reaction of the imidazole derivative with a methoxyethylsulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives and benzyl alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for drug development.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving imidazole-containing enzymes.
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-4-27-18(23)15-21(2)14-17-12-20-19(28(24,25)11-10-26-3)22(17)13-16-8-6-5-7-9-16/h5-9,12H,4,10-11,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNBIMDTSRFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CN=C(N1CC2=CC=CC=C2)S(=O)(=O)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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